molecular formula C7H5FO3 B1630269 2-Fluoro-4,6-dihydroxybenzaldehyde CAS No. 170282-90-3

2-Fluoro-4,6-dihydroxybenzaldehyde

Cat. No. B1630269
M. Wt: 156.11 g/mol
InChI Key: XSJJWYKKRZWLIG-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dihydroxybenzaldehyde is a chemical compound . It is similar to 2,4-Dihydroxybenzaldehyde, which is a phenolic aldehyde .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4,6-dihydroxybenzaldehyde is represented by the formula C7H5FO3 .

properties

IUPAC Name

2-fluoro-4,6-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJJWYKKRZWLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621461
Record name 2-Fluoro-4,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,6-dihydroxybenzaldehyde

CAS RN

170282-90-3
Record name 2-Fluoro-4,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-4,6-dimethoxybenzaldehyde (22 g) was dissolved in DCM (110 mL), and a solution of BBr3 in DCM (1 M, 300 mL) was added dropwise thereto under ice-cooling, followed by stirring at room temperature overnight. After confirming completion of the reaction, the reaction liquid was poured into ice-water (100 mL), followed by stirring for 1 hour and then extracting with EtOAc three times. The organic layer was combined, washed with water and brine in this order, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=80:20 to 60:40) to obtain 2-fluoro-4,6-dihydroxybenzaldehyde (12 g) as a white powder.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dimethylformamide (DMF) (12.7 g) is added to vigorously stirred phosphorous oxychloride (14.4 g) at 0° C. The reaction mixture is stirred at this temperature for 30 minutes, then 3,5-dihydroxyfluorobenzene (6 g) is added. The sticky red syrup is allowed to warm to room temperature and stirred for 2 hours, then left to stand for 14 hours. Water (100 mL) is added and the mixture extracted three times with ethyl acetate (100 mL). The combined organic phases are washed with brine (100 mL), dried over magnesium sulphate and evaporated. The residue is purified by flash chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:2 v/v). Fractions homogeneous in the required product are combined and evaporated to give an orange solid which is triturated with ethyl acetate to give 2,4-dihydroxy-6-fluorobenzaldehyde (2 g) as a yellow solid.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4,6-dimethoxybenzaldehyde (3.68 g, 20.0 mmol) in dichloromethane (50 mL) was added dropwise boron tribromide (12.50 g, 50.0 mmol) at −78° C. The reaction was stirred at room temperature overnight and poured into ice. The resulting mixture was extracted with ethyl acetate (3×60 mL) and the combined organic layers were dried over anhydrous Na2SO4, concentrated in vacuo. The residue was purified by column chromatography (EtOAc/PE=1/6) on silica gel to give the title compound as a white solid. (2.31 g, Yield: 76.4%). 1H NMR (400 MHz, DMSO-d) δ 11.53 (s, 1H), 11.22 (s, 1H), 9.99 (s, 1H), 6.16-6.24 (m, 2H). MS (ESI) m/z=157 [M+H]+.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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